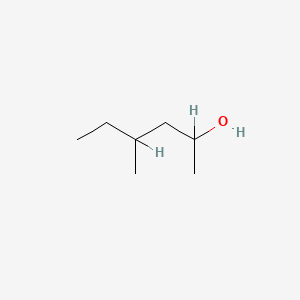

4-Methyl-2-hexanol

Description

Contextualization within Organic Chemistry Research

In the field of organic chemistry, 4-Methyl-2-hexanol serves as a notable example of a chiral secondary alcohol. Its structure, featuring two stereocenters, makes it a subject of interest in stereochemistry and asymmetric synthesis. Researchers investigate such compounds to understand how chirality influences physical properties and chemical reactivity.

The reactivity of the hydroxyl group on a secondary carbon, sterically hindered by adjacent methyl and propyl groups, provides a model for studying reaction mechanisms, such as oxidation, esterification, and dehydration, under various conditions. While not as commonly used as simpler alcohols, its specific structure allows for investigations into selectivity and steric effects in organic reactions. Furthermore, as a branched alcohol, it is studied in the context of developing solvents with tailored properties and as a potential building block for the synthesis of more complex organic molecules and specialty chemicals.

Overview of Research Trajectories for Branched Alcohols

The academic and industrial interest in branched alcohols, as a class, has followed several key trajectories. A significant area of modern research is their potential application as biofuels. researchgate.net Compared to straight-chain alcohols like ethanol, branched-chain higher alcohols (BCHAs) exhibit advantageous properties such as higher energy density, lower hygroscopicity, and better compatibility with existing fuel infrastructure. researchgate.net This has spurred research into efficient production methods, including microbial fermentation and metabolic engineering, to synthesize these compounds from renewable resources. researchgate.net

Another major research avenue involves the physical properties of branched alcohols. The degree of branching in an alcohol's carbon chain significantly affects its physical characteristics. Increased branching generally leads to a decrease in the boiling point compared to straight-chain isomers of the same molecular weight. This is attributed to the reduced surface area of more compact, spherical molecules, which diminishes the effectiveness of intermolecular van der Waals forces. Conversely, branching can increase the solubility of alcohols in water, as the hydrocarbon portion of the molecule becomes less disruptive to the hydrogen-bonding network of water.

Furthermore, branched alcohols are key intermediates in the chemical industry. They are used in the synthesis of a wide range of products, including plasticizers, lubricants, and surfactants. Research in this area focuses on developing novel catalytic processes to improve the yield, purity, and variety of branched alcohols available for these applications.

Historical Development of Academic Interest in this compound

Academic interest in this compound can be traced back to the mid-20th century. Early research focused on the fundamental synthesis and characterization of aliphatic compounds. One of the earliest documented studies mentioning the compound is a 1949 paper by Gordon and Burwell in the Journal of the American Chemical Society. nist.gov In this work, which investigated the effects of various acids on aliphatic hydrocarbons, diastereoisomers of (+)this compound were identified among the reaction products. nist.gov

Subsequent studies in the following decades continued to explore the properties and synthesis of this alcohol. Research published by Evans and Huston in 1959 and by Woo, Dion, and Bartz in 1961 further contributed to the characterization of this compound, particularly concerning its physical properties like boiling point. nist.gov These foundational papers established a basis for understanding the behavior of this specific branched alcohol and situated it within the broader academic exploration of organic isomers and their chemical transformations.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H16O chemspider.com |

| Molar Mass | 116.20 g/mol chemspider.com |

| IUPAC Name | 4-methylhexan-2-ol chemspider.com |

| CAS Number | 2313-61-3 chemspider.com |

| Density | 0.817 g/cm³ (estimate) chemicalbook.com |

| Boiling Point | 148 °C chemicalbook.com |

| Melting Point | -30.45 °C (estimate) chemicalbook.com |

| Refractive Index | 1.4220 chemicalbook.com |

| pKa | 15.28 ± 0.20 (Predicted) guidechem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methylhexan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-6(2)5-7(3)8/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUBXUKRWLMPIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880737 | |

| Record name | 4-methyl-2-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2313-61-3 | |

| Record name | 2-Hexanol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-methyl-2-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Methyl 2 Hexanol

Established Synthetic Routes and Catalytic Approaches

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, widely utilized for the preparation of alcohols. This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, typically an aldehyde or a ketone. For the synthesis of secondary alcohols like 4-Methyl-2-hexanol, the reaction typically involves an aldehyde and a Grignard reagent.

The general mechanism involves three key steps:

Formation of the Grignard Reagent: An alkyl or aryl halide reacts with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the organomagnesium halide (RMgX) libretexts.orgpw.live.

Nucleophilic Attack: The Grignard reagent, acting as a potent nucleophile due to the polarized carbon-magnesium bond, attacks the electrophilic carbonyl carbon of an aldehyde or ketone libretexts.orgpw.livekhanacademy.org. This forms a magnesium alkoxide intermediate. For this compound, a plausible route involves the reaction of 4-methylhexanal with methylmagnesium bromide pw.live.

Protonation (Workup): The magnesium alkoxide intermediate is then quenched with an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) to yield the final alcohol product libretexts.orgpw.livemasterorganicchemistry.com.

Table 1: General Grignard Synthesis of Secondary Alcohols

| Step | Reaction | Reagents/Conditions | Product Type |

| 1 | Formation of Grignard Reagent | Alkyl/Aryl Halide (RX) + Mg metal, anhydrous ether solvent (e.g., Et₂O, THF) | Organomagnesium Halide (RMgX) |

| 2 | Nucleophilic Addition to Aldehyde | RMgX + Aldehyde (R'CHO) | Magnesium alkoxide intermediate |

| 3 | Protonation (Workup) | Magnesium alkoxide intermediate + Acidic aqueous solution (e.g., H₃O⁺) | Secondary Alcohol (RCH(OH)R') |

Note: For this compound, a specific example would be 4-methylhexanal reacting with methylmagnesium bromide.

A common and efficient method for synthesizing secondary alcohols from their corresponding ketones is catalytic hydrogenation. This process involves the reduction of the carbonyl group (C=O) to a hydroxyl group (C-OH) using hydrogen gas in the presence of a metal catalyst.

For the preparation of this compound, 4-methyl-2-hexanone (B86756) serves as the direct precursor. Industrial processes often employ heterogeneous catalysts, such as palladium on carbon (Pd/C), under elevated pressure and temperature conditions to ensure high yields and purity of the alcohol . Other catalysts like Raney nickel can also be utilized. The reaction mechanism involves the adsorption of hydrogen and the ketone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-oxygen double bond.

Table 2: Catalytic Hydrogenation of 4-Methyl-2-hexanone

| Reactant | Catalyst | Conditions | Product |

| 4-Methyl-2-hexanone | Pd/C | High pressure, elevated temperature | This compound |

| (CH₃COCH₂CH(CH₃)CH₂CH₃) | (e.g., H₂, solvent) | (CH₃CH(OH)CH₂CH(CH₃)CH₂CH₃) |

Enzymatic kinetic resolution offers a powerful strategy for obtaining enantiomerically pure alcohols from racemic mixtures. Lipases, particularly Lipase B from Candida antarctica (CALB, often immobilized as Novozym 435®), are highly effective biocatalysts for the transesterification of secondary alcohols nih.govsemanticscholar.org.

In this process, a racemic alcohol is reacted with an acyl donor, commonly vinyl acetate (B1210297), in an organic solvent (e.g., hexane). The enzyme selectively catalyzes the acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted. This kinetic resolution allows for the separation of the unreacted enantiopure alcohol from the formed ester. The reaction proceeds under mild conditions, often achieving excellent enantioselectivities (>99% ee) and good yields for both the resolved alcohol and the acetate product nih.govsemanticscholar.org.

Table 3: Enzyme-Catalyzed Kinetic Resolution of Racemic Alcohols

| Substrate (Racemic) | Enzyme | Acyl Donor | Solvent | Product (Unreacted) | Product (Acylated) | Selectivity |

| Racemic this compound | Lipase B from Candida antarctica (CALB) | Vinyl acetate | Hexane | Enantiopure this compound | 4-Methyl-2-hexanyl acetate | High (>99% ee) |

Hydroformylation, also known as the oxo process, is a crucial industrial method for converting alkenes into aldehydes by the addition of carbon monoxide and hydrogen (synthesis gas) across a carbon-carbon double bond, typically catalyzed by transition metals like rhodium or cobalt wikipedia.orgrsc.orgresearchgate.net. The resulting aldehydes can then be further transformed, often through reduction, into alcohols.

While hydroformylation primarily yields aldehydes, it serves as a key step in multi-step syntheses of alcohols. For instance, hydroformylation of an alkene can produce an aldehyde which, through subsequent reactions such as aldol (B89426) condensation and then reduction, can lead to secondary alcohols. Alternatively, hydroformylation could be used to synthesize an aldehyde precursor that is then converted to a ketone, which is subsequently hydrogenated to the desired secondary alcohol. For example, hydroformylation of an appropriate alkene followed by an aldol condensation and reduction sequence is a known strategy for producing alcohols like 2-ethylhexanol google.compressbooks.publibretexts.org.

Table 4: General Hydroformylation-Reduction Strategy for Alcohol Synthesis

| Step | Reaction Type | Precursor/Reactants | Catalyst | Product Type |

| 1 | Hydroformylation | Alkene + CO + H₂ | Rh or Co complex | Aldehyde |

| 2 | (Optional) Condensation | Aldehyde(s) / Ketone(s) | Acid or Base | β-hydroxy carbonyl or enone |

| 3 | Reduction | Aldehyde / Ketone / Enone + H₂ | Metal catalyst (e.g., Pd/C, Ni) or NaBH₄/LiAlH₄ | Alcohol |

Note: The specific alkene precursor for this compound would be chosen to yield an aldehyde that can be converted to the target alcohol, possibly via a ketone intermediate.

Condensation reactions, particularly aldol condensation, are vital for constructing carbon-carbon bonds and are frequently employed in the synthesis of larger molecules, including alcohols. The aldol reaction involves the nucleophilic addition of an enolate (formed from an aldehyde or ketone) to another carbonyl compound, yielding a β-hydroxy aldehyde or ketone. Subsequent dehydration can lead to an α,β-unsaturated carbonyl compound, which can then be reduced to a saturated alcohol pressbooks.publibretexts.orgbyjus.comvanderbilt.edu.

For the synthesis of this compound, an aldol condensation pathway would typically involve the formation of its corresponding ketone, 4-methyl-2-hexanone, or an unsaturated precursor that upon reduction yields the alcohol. For example, a crossed aldol condensation between appropriate carbonyl compounds, followed by reduction, could be envisioned. The industrial synthesis of 2-ethylhexanol from butanal serves as a prominent example of this strategy, where butanal undergoes aldol condensation to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanol pressbooks.publibretexts.org.

Table 5: Aldol Condensation Pathway for Alcohol Synthesis

| Step | Reaction Type | Reactants | Conditions | Intermediate Product | Final Product Type |

| 1 | Aldol Condensation | Aldehyde/Ketone(s) | Base or Acid Catalyst | β-hydroxy carbonyl / Enone | |

| 2 | Dehydration (Optional) | β-hydroxy carbonyl | Acid or Base | α,β-unsaturated carbonyl | |

| 3 | Reduction | Carbonyl compound + H₂ | Metal Catalyst (e.g., Pd/C) or reducing agent | Saturated Alcohol | This compound |

Multistep synthesis, often incorporating chiral starting materials or asymmetric catalysis, is crucial for preparing specific stereoisomers of chiral molecules like this compound. Strategies such as chiral pool synthesis, where readily available enantiopure natural products are used as starting materials, are common unit.nobccollegeasansol.ac.insolubilityofthings.com.

For instance, the addition of water to a chiral alkene like (R)-4-methyl-1-hexene can lead to the formation of diastereomeric products of this compound, with the stereochemistry at C4 being retained and the new stereocenter at C2 being formed in a non-racemic ratio libretexts.org. Another approach involves using chiral auxiliaries or asymmetric catalysts to control the stereochemical outcome of key bond-forming steps bccollegeasansol.ac.insolubilityofthings.compnas.org. For example, zirconium-catalyzed asymmetric carboalumination has been used to synthesize chiral alcohols with high enantiomeric excess pnas.org. Similarly, enzyme-catalyzed resolutions, as described earlier, are a form of asymmetric synthesis.

Table 6: Multistep Synthesis Using Chiral Precursors (Illustrative)

| Step | Strategy/Reaction Type | Starting Material/Precursor | Key Reagents/Catalysts | Outcome/Intermediate | Target Product Type |

| 1 | Chiral Pool Synthesis | Enantiopure natural product (e.g., a carbohydrate derivative) | Various functional group transformations | Chiral intermediate with desired carbon skeleton | Chiral Alcohol |

| 2 | Asymmetric Catalysis | Achiral alkene (e.g., (R)-4-methyl-1-hexene) | H₂O, H⁺ (acid catalyst) | Diastereomeric mixture of this compound | Chiral Alcohol |

| 3 | Chiral Auxiliary Approach | Achiral precursor + Chiral Auxiliary | Coupling reagents, specific reaction steps | Diastereomerically enriched intermediate | Chiral Alcohol |

| 4 | Enzyme-Catalyzed Resolution | Racemic alcohol | Lipase, acyl donor | Enantiopure alcohol and enantiopure ester | Enantiopure Alcohol |

Compound Table

this compound

4-Methyl-2-hexanone

Methylmagnesium bromide

4-Methylhexanal

Propylmagnesium bromide

Palladium on carbon (Pd/C)

Raney nickel

Lipase B from Candida antarctica (CALB)

Vinyl acetate

Hexane

Butanal

2-Butanone

Propanal

3-Methyl-2-butanone

2-Ethylhexanol

2-Ethylhexanal

2-Ethylhexenal

(R)-4-methyl-1-hexene

(R)-2,3-cyclohexylideneglyceraldehyde

4-Methyl-3-hexanol

4-Methyl-3-hexanone

SN1 Hydrolysis Approaches for this compound

While "SN1 hydrolysis" typically refers to the reaction of alkyl halides with water, the concept of SN1 mechanisms, particularly the formation of carbocation intermediates, is relevant to the chemistry of alcohols. In the context of secondary alcohols like this compound, SN1-like pathways primarily manifest during acid-catalyzed dehydration (E1 mechanism), where protonation of the hydroxyl group leads to the formation of a water molecule, which then departs as a leaving group, generating a secondary carbocation. This carbocation intermediate is susceptible to attack by nucleophiles or deprotonation to form alkenes. For instance, if this compound were to react via an SN1 pathway (e.g., if it were converted to a better leaving group like a tosylate and then reacted with a nucleophile), a carbocation intermediate would form, which could then be attacked by a nucleophile, leading to substitution. The stability of the secondary carbocation intermediate is a key factor in the feasibility of SN1-type reactions.

Reaction Mechanisms and Pathway Elucidation

Esterification, commonly achieved through the Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form an ester and water. For this compound, this process follows a well-established mechanism:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The oxygen atom of this compound acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to one of the hydroxyl groups originating from the carboxylic acid, forming a good leaving group (water).

Elimination of Water: The protonated hydroxyl group departs as a molecule of water, generating a protonated ester intermediate.

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product.

This reaction is an equilibrium process, often driven towards product formation by using an excess of the alcohol or by removing the water byproduct.

Table 2.2.1: General Mechanism of Fischer Esterification

| Step | Description | Key Intermediates/Products |

| 1 | Protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst. | Protonated carboxylic acid (oxonium ion) |

| 2 | Nucleophilic attack by the alcohol (this compound) on the activated carbonyl carbon. | Tetrahedral intermediate |

| 3 | Proton transfer from the incoming alcohol to a hydroxyl group of the intermediate. | Intermediate with a good leaving group (H₂O) |

| 4 | Elimination of water, forming a new pi bond and a protonated ester. | Protonated ester |

| 5 | Deprotonation of the ester by a base (e.g., conjugate base of the acid catalyst) to yield the final ester and regenerate the catalyst. | Ester and regenerated acid catalyst |

As a secondary alcohol, this compound can undergo oxidation to form a ketone, specifically 4-methyl-2-hexanone. This transformation is typically achieved using various oxidizing agents.

Oxidation: Common oxidizing agents for secondary alcohols include chromic acid (H₂CrO₄, often generated from CrO₃ or Na₂Cr₂O₇ in acid), pyridinium (B92312) chlorochromate (PCC), or potassium permanganate (B83412) (KMnO₄). The general mechanism involves:

Protonation of the alcohol's hydroxyl group.

Formation of a chromate (B82759) ester intermediate (or similar with other oxidants).

Deprotonation of the alpha-carbon (the carbon bearing the hydroxyl group) by a base, leading to the formation of a carbon-oxygen double bond (ketone) and the reduction of the oxidizing agent.

Reduction: The reverse process, the reduction of a ketone to a secondary alcohol, is fundamental. Ketones like 4-methyl-2-hexanone can be reduced to this compound using metal hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves:

Nucleophilic Addition: The hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the ketone.

Alkoxide Formation: The pi bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated by a proton source (e.g., water or acid in the workup) to yield the secondary alcohol, this compound.

Table 2.2.2: Oxidation and Reduction Pathways

| Transformation | Starting Material | Product | Common Reagents | Key Mechanistic Feature |

| Oxidation of Secondary Alcohol | This compound | 4-Methyl-2-hexanone | CrO₃/H₂SO₄ (Jones), PCC, KMnO₄, Na₂Cr₂O₇/H₂SO₄ | Formation of C=O bond via removal of α-hydrogen and hydroxyl group. |

| Reduction of Ketone | 4-Methyl-2-hexanone | This compound | NaBH₄, LiAlH₄ | Nucleophilic attack of hydride on carbonyl carbon, followed by protonation of alkoxide. |

Dehydration: Secondary alcohols, including this compound, readily undergo acid-catalyzed dehydration (an E1 elimination reaction) to form alkenes. The process involves:

Protonation of the hydroxyl group to form an alkyloxonium ion.

Loss of a water molecule to generate a carbocation intermediate.

Deprotonation of an adjacent carbon atom by a base (often water or the conjugate base of the acid catalyst) to form a carbon-carbon double bond. For this compound, dehydration can lead to a mixture of alkenes, primarily 4-methyl-2-hexene (B1599368) (which exists as E and Z isomers) and potentially 4-methyl-1-hexene (B165699), depending on which beta-hydrogen is abstracted. The reaction typically requires heating with a strong acid like sulfuric acid or phosphoric acid.

Hydrogenation: While this compound itself is an alcohol, its corresponding alkene, 4-methyl-2-hexene, can undergo catalytic hydrogenation. This process involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst (e.g., palladium on carbon, Pd/C; platinum; or nickel). The mechanism typically involves:

Adsorption of H₂ and the alkene onto the catalyst surface.

Dissociation of H₂ into hydrogen atoms.

Sequential transfer of hydrogen atoms to the carbons of the double bond, forming two new C-H bonds and saturating the alkene to an alkane (in this case, 4-methylhexane). This addition is typically a syn addition.

Carbon-Carbon Coupling: Carbon-carbon bond formation is a critical aspect of synthesizing molecules like this compound. Grignard reactions, discussed in the next section, are a prime example of C-C coupling used in its synthesis.

This compound can be synthesized through nucleophilic addition reactions to carbonyl compounds, often involving carbocation intermediates at some stage, either as direct intermediates in the formation pathway or as related species in similar reactions.

Synthesis via Grignard Reaction: A common route to secondary alcohols like this compound involves the reaction of a Grignard reagent with an aldehyde. For example:

Reacting butanal with isopropylmagnesium bromide, followed by acidic workup.

Reacting 3-methylpentanal (B96236) with methylmagnesium bromide, followed by acidic workup. The mechanism involves the nucleophilic attack of the Grignard reagent's carbanionic carbon onto the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide during the acidic workup yields the secondary alcohol.

Synthesis via Ketone Reduction: As noted in Section 2.2.2, the reduction of 4-methyl-2-hexanone using hydride reagents is a direct method for producing this compound. This also proceeds via nucleophilic addition of hydride to the carbonyl carbon.

Carbocation Intermediates in Related Reactions: Carbocation intermediates are central to SN1 and E1 reactions. In the context of alcohol chemistry, they are formed when a good leaving group departs from a carbon atom. For instance, during the acid-catalyzed dehydration of this compound to alkenes (E1 mechanism), a secondary carbocation is transiently formed. These intermediates can undergo rearrangements (hydride or alkyl shifts) if a more stable carbocation can be formed, influencing the regiochemistry of the resulting alkene products.

Table 2.2.4: Nucleophilic Addition Pathways for this compound Formation

| Reaction Type | Reactants | Product | Key Mechanistic Step |

| Grignard Reaction | Butanal + Isopropylmagnesium bromide (followed by H₃O⁺ workup) | This compound | Nucleophilic attack of isopropyl carbanion on butanal carbonyl, forming an alkoxide, followed by protonation. |

| Grignard Reaction | 3-Methylpentanal + Methylmagnesium bromide (followed by H₃O⁺ workup) | This compound | Nucleophilic attack of methyl carbanion on 3-methylpentanal carbonyl, forming an alkoxide, followed by protonation. |

| Ketone Reduction | 4-Methyl-2-hexanone + NaBH₄ (or LiAlH₄, followed by H₃O⁺ workup) | This compound | Nucleophilic attack of hydride on ketone carbonyl, forming an alkoxide, followed by protonation. |

| Dehydration (E1) | This compound + Acid catalyst (e.g., H₂SO₄) + Heat | 4-Methyl-2-hexene | Formation of carbocation intermediate via protonation and loss of water, followed by deprotonation to form alkene. |

Stereochemical Considerations and Chiral Resolution of 4 Methyl 2 Hexanol

Chirality and Stereoisomeric Forms of 4-Methyl-2-hexanol

This compound is a chiral molecule possessing two stereogenic centers, located at the carbon atoms C2 and C4 of its six-carbon chain nist.govnih.govchegg.comaskfilo.comchemspider.com. The presence of these two chiral centers means that this compound can exist as a maximum of four stereoisomers: two pairs of enantiomers, which are also diastereomers of each other. These stereoisomers arise from the different possible configurations (R or S) at each chiral center. Specifically, the four possible stereoisomers are (2R,4R)-4-methyl-2-hexanol, (2S,4R)-4-methyl-2-hexanol, (2R,4S)-4-methyl-2-hexanol, and (2S,4S)-4-methyl-2-hexanol chegg.comaskfilo.comlibretexts.orglibretexts.org.

The stereochemical complexity of this compound complicates its synthesis and analysis, as each stereoisomer can exhibit distinct physical and biological properties . For instance, in the acid-catalyzed addition of water to (R)-4-methyl-1-hexene, the formation of a new chiral center at C2 leads to a mixture of diastereomeric products, (2R,4R)-4-methyl-2-hexanol and (2S,4R)-4-methyl-2-hexanol, formed in unequal amounts due to the inherent chirality of the intermediate carbocation libretexts.orglibretexts.org. This phenomenon illustrates how the stereochemistry of a starting material can influence the stereochemical outcome of a reaction, leading to non-racemic mixtures of diastereomers.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound requires strategies that control the stereochemical outcome of the reactions, either by building the chiral centers stereoselectively or by resolving a mixture of stereoisomers.

Application of Chiral Auxiliaries and Catalysts in this compound Synthesis

Asymmetric synthesis often employs chiral auxiliaries or chiral catalysts to induce stereoselectivity during bond formation. While specific literature detailing the use of chiral auxiliaries or catalysts directly for the synthesis of this compound is not extensively detailed in the provided search results, general principles apply. Chiral auxiliaries, such as those derived from amino acids or natural products, can be covalently attached to a substrate, directing subsequent reactions to favor the formation of one stereoisomer over others researchgate.netacs.orgcaltech.eduoup.comharvard.edu. After the stereoselective step, the auxiliary is cleaved, yielding the enantiomerically enriched product. Similarly, chiral catalysts, including organometallic complexes or enzymes, can facilitate stereoselective transformations without being consumed, making them highly efficient for producing enantiopure compounds researchgate.netbeilstein-journals.org. For example, chiral catalysts are widely used in asymmetric hydrogenation or reduction reactions, which could be applied to the synthesis of this compound from its corresponding ketone, 4-methyl-2-hexanone (B86756), if the ketone is available.

Stereocontrol in Reactions Leading to this compound

Stereocontrol in the synthesis of this compound involves manipulating reaction conditions and choosing appropriate reagents to favor the formation of specific stereoisomers. When a new chiral center is formed from a chiral precursor, diastereomeric products are often formed in unequal amounts libretexts.orglibretexts.org. This inherent diastereoselectivity can be exploited. For instance, the addition of water to a chiral alkene like (R)-4-methyl-1-hexene results in the formation of a chiral carbocation intermediate. Due to the existing chirality at C4, the approach of the nucleophile (water) to the carbocation at C2 is not equally favorable from both faces, leading to a mixture of (2R,4R) and (2S,4R) diastereomers libretexts.orglibretexts.org. Fine-tuning reaction parameters such as temperature, solvent, and catalyst can influence the ratio of these diastereomers.

Resolution of Enantiomers and Diastereomers of this compound

When direct asymmetric synthesis is not feasible or efficient, the resolution of racemic or diastereomeric mixtures is employed to obtain pure stereoisomers.

Chromatographic Separation Techniques for this compound Stereoisomers

Chromatographic methods, particularly those employing chiral stationary phases (CSPs), are powerful tools for separating enantiomers and diastereomers nist.govsigmaaldrich.comnih.govjiangnan.edu.cnmdpi.com. High-Performance Liquid Chromatography (HPLC) with chiral columns is a common technique. These columns are coated with chiral selectors that interact differently with each enantiomer, leading to their separation based on differential retention times nist.govnih.govmdpi.com. Gas Chromatography (GC) with chiral columns can also be used for the separation of volatile chiral compounds like this compound nih.govantwiki.org. The effectiveness of these methods depends on the specific chiral stationary phase and the mobile phase conditions. For example, chiral alcohols have been investigated as cosurfactants in microemulsion electrokinetic chromatography (MEEKC) for enantiomeric separations nih.gov.

Kinetic Resolution Methods for this compound

Kinetic resolution exploits the difference in reaction rates between enantiomers of a chiral substrate with a chiral reagent or catalyst. In enzymatic kinetic resolution, enzymes selectively catalyze a reaction (e.g., esterification, hydrolysis) with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted mdpi.comgoogle.comtandfonline.com. For example, lipases are commonly used to selectively acylate one enantiomer of an alcohol, allowing for the separation of the unreacted enantiomer from the esterified one mdpi.comtandfonline.com. Chemical kinetic resolution can also be achieved using chiral chemical reagents or catalysts. The success of kinetic resolution relies on achieving a significant difference in reaction rates between the enantiomers, often quantified by the enantiomeric ratio (E).

Compound List:

this compound

Advanced Spectroscopic and Analytical Characterization of 4 Methyl 2 Hexanol

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis of 4-Methyl-2-hexanol

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 116.20 g/mol . nist.govnist.gov

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The molecular ion (M⁺˙) peak for alcohols is often weak or absent. The EI mass spectrum of this compound shows characteristic fragmentation patterns for a secondary alcohol.

Key Fragments in the EI Spectrum:

m/z 45: This is often the base peak and results from α-cleavage (cleavage of the bond adjacent to the oxygen atom) between C2 and C3, yielding the stable [CH₃CHOH]⁺ fragment.

m/z 57: This fragment can arise from the loss of a propyl radical followed by the loss of water, or from the cleavage of the C4-C5 bond to form a secondary carbocation.

m/z 59: Another significant peak resulting from α-cleavage, this time between C1 and C2, with the loss of a methyl radical to form the [M-CH₃]⁺ fragment.

m/z 71: Corresponds to the loss of the propyl group from the molecular ion.

m/z 98: Results from the loss of water ([M-18]⁺˙) from the molecular ion, a common fragmentation pathway for alcohols.

Table 2: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 116 | [C₇H₁₆O]⁺˙ (Molecular Ion, M⁺˙) |

| 98 | [M - H₂O]⁺˙ |

| 71 | [M - C₃H₇]⁺ |

| 59 | [M - CH₃]⁺ |

| 57 | [C₄H₉]⁺ |

| 45 | [C₂H₅O]⁺ |

Source: Based on data from the NIST WebBook. nist.gov

Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation than EI. In CI, a reagent gas (like methane or ammonia) is ionized first, and these ions then transfer a proton to the analyte molecule. This process typically produces a strong protonated molecule peak ([M+H]⁺), which is very useful for confirming the molecular weight. For this compound (MW = 116.20), the CI spectrum would be expected to show a prominent peak at m/z 117.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound is characterized by absorptions typical of an alcohol and an alkane. nist.gov

Characteristic IR Absorption Bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group involved in hydrogen bonding.

C-H Stretch: Strong, sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the alkyl groups (CH₃ and CH₂).

C-O Stretch: A significant absorption band in the range of 1050-1150 cm⁻¹, indicative of the stretching vibration of the C-O bond in a secondary alcohol.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| O-H | Stretch (H-bonded) | 3200 - 3600 (Broad) |

| C-H | Stretch (sp³) | 2850 - 2960 (Strong) |

| C-O | Stretch (Secondary Alcohol) | 1050 - 1150 (Strong) |

Source: Based on data from the NIST/EPA Gas-Phase Infrared Database. nist.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis of this compound

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Gas chromatography (GC) is particularly well-suited for this purpose due to the compound's volatility.

Gas Chromatography (GC): In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of components between the mobile gas phase and the stationary phase. The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A pure sample will ideally show a single peak, while impurities will appear as additional peaks.

Typical GC Conditions for Analysis:

Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., Carbowax), is often used for separating alcohols.

Injector Temperature: Set high enough to ensure rapid vaporization of the sample without causing thermal degradation (e.g., 200-250 °C).

Oven Temperature Program: A temperature program, starting at a lower temperature and gradually increasing, allows for the separation of components with different boiling points.

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds and provides high sensitivity.

By comparing the retention time of the main peak to that of a known standard of this compound, the compound can be identified. The area of the peak is proportional to the amount of the compound, allowing for quantitative analysis and the determination of purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a fundamental technique for the separation and analysis of volatile compounds like this compound. The compound is introduced into the GC system, where it is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the two phases. Retention time, the time it takes for the compound to travel through the column, is a key parameter for identification.

When coupled with a mass spectrometer, GC-MS provides a powerful tool for both separation and identification. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, allowing for definitive identification.

The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which is instrumental for its identification in unknown samples. nist.govnist.gov

Table 1: GC-MS Data for this compound (This is an interactive data table. You can sort and filter the data by clicking on the headers.)

| Parameter | Value | Source |

| Molecular Formula | C7H16O | nist.govnist.gov |

| Molecular Weight | 116.20 g/mol | nist.govnist.gov |

| CAS Number | 2313-61-3 | nist.govnist.gov |

| Major Mass Spectral Peaks (m/z) | ||

| 45 | Most Abundant | nist.govnist.gov |

| 43 | High Abundance | nist.govnist.gov |

| 59 | Moderate Abundance | nist.govnist.gov |

| 70 | Moderate Abundance | nist.govnist.gov |

| 87 | Low Abundance | nist.govnist.gov |

| 101 | Low Abundance (M-15) | nist.govnist.gov |

| 116 | Molecular Ion (M+) | nist.govnist.gov |

Chiral Gas Chromatography for Enantiomeric Excess Determination

This compound possesses two chiral centers, meaning it can exist as four different stereoisomers. Chiral gas chromatography is a specialized GC technique used to separate these enantiomers and diastereomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Cyclodextrin-based columns are commonly employed for the chiral separation of alcohols. gcms.cztum.degcms.czchromatographyonline.comsigmaaldrich.com These stationary phases have chiral cavities that can include one enantiomer more favorably than the other, resulting in separation. The determination of the enantiomeric excess (ee), a measure of the purity of a single enantiomer, is a critical application of this technique in various fields, including pheromone research and asymmetric synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-performance liquid chromatography and its more advanced version, ultra-performance liquid chromatography, are versatile techniques for the separation and quantification of a wide range of compounds. For a relatively volatile and low polarity compound like this compound, these techniques are typically used when the compound is part of a complex, less volatile matrix, or when derivatization is employed to enhance detection.

The separation in HPLC and UPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For underivatized alcohols, reversed-phase chromatography with a C18 or C8 column is a common approach. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile. scirp.orgupr.eduresearchgate.net UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. chromatographyonline.com

Given the volatile nature of this compound, HPLC and UPLC are not the primary methods for its analysis unless specific circumstances necessitate it. However, for the analysis of its potential non-volatile derivatives or in complex mixtures, these techniques offer a powerful analytical tool.

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for the separation of chiral compounds and thermally labile molecules. researchgate.netchromatographyonline.comeuropeanpharmaceuticalreview.comchromatographyonline.com

For the analysis of this compound, SFC offers several advantages. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. Furthermore, SFC is an excellent technique for chiral separations, often providing better resolution and faster analysis times than chiral GC or HPLC. Chiral stationary phases, similar to those used in HPLC, are employed to resolve the enantiomers of chiral compounds like this compound. The use of co-solvents such as methanol can be used to modify the polarity of the mobile phase and optimize the separation.

Other Advanced Analytical Methods for Characterization of this compound

Beyond chromatographic techniques, other analytical methods provide valuable information about the properties of this compound.

Polarimetry for Optical Activity Determination

Polarimetry is a technique used to measure the rotation of plane-polarized light by a chiral compound. This property is known as optical activity. Each enantiomer of a chiral molecule will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light, temperature, solvent, and concentration.

While the specific rotation value for the enantiomers of this compound is not explicitly available in the provided search results, the principle remains that the (R,R) and (S,S) enantiomers will have equal and opposite specific rotations, as will the (R,S) and (S,R) enantiomers. For instance, it has been noted that for 2-methylhexan-2-ol, the (R)-enantiomer has a specific rotation of -35 degrees, implying the (S)-enantiomer would have a specific rotation of +35 degrees. chegg.com This illustrates the relationship between enantiomers and their optical activity.

Dielectric Spectroscopy in Studies of this compound as a Model System

Dielectric spectroscopy is a powerful technique for studying the molecular dynamics and intermolecular interactions in materials by measuring their dielectric properties as a function of frequency. For hydrogen-bonded liquids like alcohols, this technique provides insights into processes such as molecular reorientation and the dynamics of hydrogen-bond networks.

Branched alcohols, such as isomers of heptanol and octanol, have been used as model systems in dielectric spectroscopy studies to understand the influence of molecular architecture on dielectric relaxation. jcdyre.dkaps.orgarxiv.orgruc.dk These studies often reveal multiple relaxation processes, including a dominant, slow Debye-like relaxation associated with the cooperative dynamics of hydrogen-bonded structures.

While specific dielectric spectroscopy data for this compound is not detailed in the search results, its structure as a branched, chiral alcohol makes it an interesting candidate for such studies. By analogy with similar branched alcohols, it would be expected to exhibit complex dielectric relaxation behavior, providing valuable information on its liquid structure and dynamics.

Theoretical and Computational Investigations of 4 Methyl 2 Hexanol

Quantum Chemical Calculations of 4-Methyl-2-hexanol

Quantum chemical calculations provide a fundamental understanding of molecular properties by solving the Schrödinger equation. For this compound, these methods are employed to elucidate its electronic distribution, molecular geometry, and conformational landscape.

Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the precise arrangement of atoms and the distribution of electrons within the this compound molecule. These calculations reveal key parameters such as bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure. The electronic structure analysis can also predict properties like dipole moment and charge distribution, influencing the molecule's reactivity and interactions with other species. Studies on similar branched alcohols suggest that DFT methods, often employing basis sets like 6-31G(d,p), can accurately model these molecular characteristics scirp.orgacs.org. The electronic structure dictates how the molecule will interact in various chemical environments.

Conformer Analysis and Energy Landscapes

Alcohols, especially branched ones like this compound, can exist in multiple spatial arrangements known as conformers. These arise from the rotation around single bonds. Quantum chemical calculations are used to map out the potential energy landscape of the molecule, identifying all stable conformers and the energy barriers between them. For secondary alcohols, common conformers include staggered arrangements that minimize steric repulsion, such as anti-periplanar and gauche conformations. Intramolecular hydrogen bonding can also play a role in stabilizing certain conformers, as observed in studies of related branched alcohols . The relative stability and population of these conformers are crucial for understanding the molecule's behavior in different physical states and chemical reactions.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules and their interactions over time. These simulations are vital for understanding phenomena like hydrogen bonding, aggregation, and solvation.

Hydrogen Bonding Networks and Aggregation Behavior

The hydroxyl (-OH) group in this compound is capable of forming hydrogen bonds, both with itself (self-association) and with solvent molecules. MD simulations can model the formation and dynamics of these hydrogen bond networks. Studies on similar alcohols indicate that the degree of branching can influence aggregation behavior, potentially hindering extensive cluster formation due to steric effects evitachem.comacs.org. The simulations can quantify the strength and persistence of these hydrogen bonds, providing data on the average number of molecules involved in transient chains or clusters. The nature of these networks directly impacts macroscopic properties such as viscosity and dielectric relaxation aip.orgacs.org.

Solvent Interactions and Solvation Thermodynamics

Understanding how this compound interacts with various solvents is critical for predicting its behavior in solution. MD simulations, coupled with solvation models, can provide detailed information on solvation thermodynamics. These simulations can predict properties such as the free energy of solvation, enthalpy of hydration, and the structure of the solvation shell around the alcohol molecule. The interactions are governed by a combination of hydrogen bonding, van der Waals forces, and dipole-dipole interactions. Computational methods like the Solvation Model based on the Scientist's Electron Density (SMD) are used to estimate these solvation free energies acs.org. The ability of the solvent to disrupt or stabilize the alcohol's self-associated structures significantly influences its solubility and reactivity acs.orgmdpi.comresearchgate.net.

Prediction of Thermochemical Parameters and Spectroscopic Properties

Computational chemistry plays a significant role in predicting thermochemical parameters and spectroscopic properties, which are essential for identifying and characterizing compounds.

Thermochemical parameters, such as the enthalpy of formation, enthalpy of vaporization, and heat capacity, can be predicted using quantum chemical methods and group-additivity schemes like Benson's method acs.orgresearchgate.net. These predicted values are crucial for thermodynamic calculations and for validating experimental data. For instance, the enthalpy of formation in the gas phase provides insight into the molecule's intrinsic stability.

Spectroscopic properties, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, can also be computationally predicted. DFT calculations can simulate the vibrational frequencies associated with molecular bonds, generating theoretical IR spectra that can be compared with experimental data spectrabase.com. Similarly, NMR chemical shifts and coupling constants can be calculated, aiding in the structural elucidation and confirmation of this compound. These computational predictions serve as valuable tools for experimental chemists, assisting in the interpretation of complex spectral data guidechem.comnih.gov.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

The theoretical and computational investigation of chemical transformations is crucial for understanding reaction mechanisms, predicting reactivity, and optimizing synthetic routes. For this compound, computational studies, particularly those employing Density Functional Theory (DFT) and Transition State Theory (TST), can elucidate the intricate details of its reaction pathways and the nature of transition states involved in its various transformations. While extensive specific computational studies focused solely on this compound's reaction pathways are not exhaustively detailed in readily accessible literature, general principles derived from studies on similar secondary alcohols provide a robust framework for analysis.

One of the most significant transformations of secondary alcohols like this compound is dehydration to form alkenes. This process can occur via different mechanisms, with the specific pathway often dictated by the reaction conditions, particularly the catalyst used. Computational modeling plays a pivotal role in distinguishing between these pathways and quantifying the energy barriers associated with each step.

Dehydration Mechanisms and Computational Insights

Acid-catalyzed dehydration of secondary alcohols can proceed through either an E1 or an E2 mechanism. Computational studies aim to map the potential energy surfaces (PES) for these reactions, identifying key intermediates and transition states.

E1 Mechanism: This stepwise mechanism, typically favored under strongly acidic conditions (e.g., using concentrated sulfuric acid), involves the initial protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate. This carbocation then undergoes deprotonation to yield the alkene. Computational studies using DFT can model the energy profile of this process, identifying the transition state for C-O bond cleavage and the stability of the resulting secondary carbocation. The presence of the methyl group at the C4 position in this compound could influence the stability of the carbocation at C2 and potentially lead to rearrangements, although specific computational data on such rearrangements for this particular molecule is not widely reported. The analysis of transition states in E1 reactions focuses on the energy required for the rate-limiting C-O bond heterolysis and subsequent proton abstraction.

E2 Mechanism: In contrast, the E2 mechanism, often promoted by reagents like phosphorus oxychloride (POCl₃) in pyridine, is a concerted process where proton abstraction and C-O bond cleavage occur simultaneously in a single transition state. Computational methods like DFT can characterize the geometry of this concerted transition state, often requiring an anti-periplanar arrangement of the C-H bond to be abstracted and the leaving group. TST is then employed to calculate the activation energy for this single-step process.

Computational Analysis of Reaction Pathways and Transition States

Computational investigations typically involve:

Geometry Optimization: Using DFT, the equilibrium geometries of reactants, intermediates, and transition states are optimized. This provides detailed structural information, including bond lengths, bond angles, and dihedral angles, which are critical for understanding the electronic and steric factors governing the reaction.

Transition State (TS) Identification: Algorithms are used to locate saddle points on the PES, corresponding to transition states. These are characterized by having one imaginary frequency, indicating the vibrational mode leading to product formation.

Energy Calculations: High-level DFT or coupled-cluster methods are used to calculate the energies of these optimized structures. This allows for the determination of activation energies (e.g., Gibbs free energy of activation, ΔG‡) and reaction enthalpies, which are key parameters for predicting reaction rates and thermodynamic favorability.

Rate Constant Calculation: Transition State Theory (TST) and its variants (e.g., Canonical Variational Transition State Theory) are applied to calculate theoretical rate constants based on the computed activation energies and other thermodynamic properties.

The analysis of transition states provides insights into the stereochemical outcomes and regioselectivity of reactions. For the dehydration of this compound, computational modeling would aim to quantify the energy difference between transition states leading to different alkene isomers (e.g., 4-methyl-1-hexene (B165699) vs. 4-methyl-2-hexene), thereby predicting the favored product under specific conditions.

| Feature of Analysis | E1 Mechanism (e.g., H₂SO₄ catalyzed dehydration) | E2 Mechanism (e.g., POCl₃/pyridine catalyzed dehydration) |

| Mechanism Type | Stepwise elimination via carbocation intermediate. | Concerted elimination. |

| Computational Tools | Density Functional Theory (DFT), Transition State Theory (TST). | DFT, TST. |

| Key Outputs for Analysis | - Identification of carbocation intermediate and its geometry. - Transition state(s) for C-O bond cleavage and proton abstraction. - Activation energies (ΔG‡) for rate-determining steps. - Energetics of intermediate formation. - Prediction of regioselectivity and potential for carbocation rearrangements. | - Identification of concerted transition state geometry (e.g., anti-periplanar arrangement). - Activation energies (ΔG‡). - Prediction of regioselectivity (e.g., Zaitsev/Hofmann). |

| Focus of Modeling | Energy barriers for C-O bond breaking and subsequent proton removal; stability of the carbocation intermediate. | Energy barrier for simultaneous bond breaking and formation. |

While specific quantitative data (e.g., precise activation energies, transition state bond lengths) for the dehydration pathways of this compound are not detailed here, the described computational approaches provide the methodology for such investigations. These studies are essential for a comprehensive understanding of how molecular structure influences reaction dynamics and product distribution.

Biochemical and Environmental Research Paradigms of 4 Methyl 2 Hexanol

Role as a Microbial Metabolite and Biomarker in Non-Human Systems

Scientific research into the role of 4-Methyl-2-hexanol as a microbial metabolite is limited. While comprehensive studies have identified a wide array of volatile organic compounds (VOCs) produced by various microorganisms and found in different microbiota, this compound is not prominently featured in the existing literature for the specific examples outlined below.

Production by Specific Microorganisms (e.g., Lactobacillus acidophilus)

Lactobacillus acidophilus is a well-studied probiotic bacterium crucial in the fermentation of dairy products. Its metabolic activity produces a complex profile of volatile compounds that contribute to the final aroma and flavor of these products. Extensive analyses of the VOCs produced by L. acidophilus during milk fermentation have identified numerous alcohols, ketones, aldehydes, and acids. researchgate.nettandfonline.com However, current research has not identified this compound as a metabolite produced by Lactobacillus acidophilus. tandfonline.comnih.govresearchgate.net Studies have instead detected other higher alcohols, such as 1-butanol, 1-decanol, 1-nonanol, and 2-ethyl-1-hexanol, under certain fermentation conditions. nih.gov

Occurrence in Fermented Products and Spoiled Food

The investigation of volatile profiles in fermented dairy products has cataloged a large number of compounds, but this compound is not typically listed as a significant flavor component in milk fermented by common starter cultures like Lactobacillus species. nih.govmdpi.commdpi.com The characteristic aroma of these products is attributed to a mixture of other compounds, including acetaldehyde, diacetyl, acetoin, and various organic acids. mdpi.com While its presence in fermented goods is not established, some chemical databases note the occurrence of this compound in meat, which may suggest a potential role as a biomarker in food spoilage under specific conditions. flavscents.com

Presence in Microbiota Samples (e.g., Vaginal Microbiota)

The vaginal microbiota is a complex ecosystem where resident bacteria, predominantly Lactobacillus species, produce a variety of metabolites. These compounds are critical for maintaining a healthy, low-pH environment. nih.gov Research into the vaginal metabolome has identified numerous organic acids, amino acids, and other small molecules. scispace.com However, based on available scientific literature, this compound has not been identified as a metabolite present in samples of the vaginal microbiota. nih.govnih.gov

Function as a Semiochemical and Pheromone Component in Biological Systems

This compound belongs to a class of chemical structures often found in semiochemicals—chemicals used by organisms to convey messages. However, in the specific and well-documented examples of insect pheromones below, chemically related but distinct molecules have been identified as the active compounds.

Identification in Insect Aggregation Pheromones (e.g., Scolytus amygdali)

The almond bark beetle, Scolytus amygdali, is a significant pest of stone fruit trees. Research has led to the successful identification of its aggregation pheromone, which attracts other beetles to a host tree. researchgate.netsemanticscholar.org Detailed chemical analysis of the volatiles released by the female beetles revealed that the primary components of this pheromone are not this compound. Instead, the key active compounds are (3S,4S)-4-methyl-3-heptanol and a synergistic compound, (3S,4S)-4-methyl-3-hexanol. researchgate.netnih.govresearchgate.net

Table 1: Identified Aggregation Pheromone Components of Scolytus amygdali

| Compound Name | Chemical Formula | Role | Reference |

|---|---|---|---|

| (3S,4S)-4-methyl-3-heptanol | C8H18O | Main Pheromone Component | researchgate.netnih.gov |

Alarm Pheromone Activity in Ant Species (e.g., Tetramorium impurum, Manica mutica)

Ants utilize a diverse array of chemical signals, including alarm pheromones, to alert nestmates to danger. While methyl-branched alcohols and ketones are common structures for these pheromones, studies of Tetramorium impurum and Manica mutica have identified compounds other than this compound as the active agents.

In the case of the ant Tetramorium impurum, the alarm pheromone isolated from the heads of adult castes was identified as (3R,4S)-4-methyl-3-hexanol, a structural isomer of this compound. mdpi.comnih.govmedchemexpress.com For the ant species Manica mutica, the primary alarm pheromone component identified is (S)-4-methyl-3-hexanone, which is a ketone rather than an alcohol. mdpi.compherobase.com

Table 2: Identified Alarm Pheromone Components in Specific Ant Species

| Species Name | Compound Name | Chemical Formula | Reference |

|---|---|---|---|

| Tetramorium impurum | (3R,4S)-4-methyl-3-hexanol | C7H16O | mdpi.comnih.gov |

Behavioral Ecology Studies Related to this compound

While direct studies on the behavioral ecology of this compound are limited in publicly available scientific literature, the role of structurally similar compounds, particularly other methyl-substituted alcohols, as semiochemicals in insect communication provides a framework for its potential ecological significance. Semiochemicals are chemical substances that carry information between organisms and are broadly classified based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals). Allelochemicals are further divided into allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both) mdpi.comnih.govpeerj.com.

Volatile organic compounds, including alcohols, are crucial in the life of phytophagous insects, guiding them to sites for oviposition, feeding, and mating nih.gov. For instance, various methyl-substituted heptanones and butanols are recognized as alarm pheromones in different ant and bee species, eliciting defensive behaviors mdpi.com. Research has also highlighted the role of other branched-chain alcohols in insect behavior. For example, 4-methyl-3-hexanol has been identified as a pheromone in certain ant species medchemexpress.com. In the context of plant-insect interactions, plant volatiles can enhance the behavioral responses of insects to sex pheromones. Studies on the grapevine moth, Lobesia botrana, have shown that certain plant-derived alcohols, such as 1-hexanol (B41254) and (Z)-3-hexenol, can increase male attraction to female sex pheromones nih.gov.

Given these examples, it is plausible that this compound could function as a semiochemical for certain insect species. Its structural similarity to known insect pheromones and plant volatiles suggests it could act as an attractant, repellent, or signaling molecule. However, without specific studies on this compound, its precise role in behavioral ecology remains speculative. Further research, such as electroantennography and behavioral assays with relevant insect species, would be necessary to elucidate its function as a semiochemical.

Table 1: Examples of Structurally Related Alcohols and Their Roles in Behavioral Ecology

| Compound Name | Role | Interacting Organisms |

| 4-Methyl-3-heptanone | Mandibular alarm pheromone | Atta texana (Leaf-cutter ant) mdpi.com |

| 2-Heptanone | Alarm pheromone | Honeybees mdpi.com |

| 2-Pentanol | Venom alarm compound | Vespa mandarinia (Giant hornet) mdpi.com |

| 3-Methyl-1-butanol | Venom alarm compound | Vespa mandarinia (Giant hornet) mdpi.com |

| 4-Methyl-3-hexanol | Pheromone | Ants medchemexpress.com |

| 1-Hexanol | Plant volatile enhancing pheromone response | Lobesia botrana (Grapevine moth) nih.gov |

| (Z)-3-Hexenol | Plant volatile enhancing pheromone response | Lobesia botrana (Grapevine moth) nih.gov |

Environmental Fate and Degradation Pathways

The environmental fate of this compound is determined by its behavior in different environmental compartments, including the atmosphere, soil, and water.

Once released into the atmosphere, the primary degradation pathway for saturated alcohols like this compound is through reaction with hydroxyl (OH) radicals during the daytime scielo.brcopernicus.org. The reaction with nitrate (B79036) radicals (NO3) can be a significant removal process during the nighttime, while reaction with chlorine (Cl) atoms can be important in coastal areas copernicus.org.

The reaction with OH radicals proceeds via hydrogen atom abstraction from a C-H bond, as abstraction from the O-H bond is considered negligible scielo.br. For this compound, there are several potential sites for H-atom abstraction. The resulting alkyl radical then reacts with molecular oxygen (O2) to form a peroxy radical (RO2), which can then undergo further reactions in the atmosphere, contributing to the formation of ozone and other secondary pollutants scielo.brcopernicus.org.

While no specific experimental rate constant for the reaction of this compound with OH radicals was found, studies on other saturated C7 alcohols can provide an estimate. The atmospheric lifetimes of these alcohols with respect to reaction with OH radicals are typically in the range of a few days copernicus.org.

Table 2: Estimated Atmospheric Fate Parameters for Saturated Alcohols

| Parameter | Value/Description | Reference |

| Primary Atmospheric Sink | Reaction with OH radicals | scielo.brcopernicus.org |

| Reaction Mechanism | H-atom abstraction from C-H bonds | scielo.br |

| Estimated Atmospheric Lifetime (vs. OH) | Several days (based on similar compounds) | copernicus.org |

In soil and water, this compound is expected to undergo biodegradation by microorganisms. Studies on branched-chain alcohol ethoxylates have shown that they can be readily biodegradable researchgate.netexxonmobilchemical.com. However, the degree of branching in an alcohol's structure can influence the rate of biodegradation, with highly branched structures sometimes showing slower degradation rates exxonmobilchemical.com. The terminal branching, in particular, has been shown to inhibit biodegradation in some cases nih.gov.

The initial step in the microbial degradation of a secondary alcohol like this compound is likely the oxidation of the hydroxyl group to a ketone, forming 4-methyl-2-hexanone (B86756), a reaction catalyzed by alcohol dehydrogenases. This ketone can then be further metabolized. A common pathway for ketone degradation involves a Baeyer-Villiger monooxygenase, which would insert an oxygen atom adjacent to the carbonyl group, forming an ester. This ester can then be hydrolyzed by an esterase into an alcohol and a carboxylic acid, which can subsequently enter central metabolic pathways.

Another potential pathway for the degradation of the resulting hydrocarbon chain is through terminal or subterminal oxidation, followed by β-oxidation nih.gov. The presence of a methyl branch may necessitate alternative enzymatic pathways to circumvent the steric hindrance at the branch point.

Table 3: Potential Microbial Degradation Steps for this compound

| Step | Reaction | Enzyme Class (Putative) | Product |

| 1 | Oxidation of the alcohol | Alcohol Dehydrogenase | 4-Methyl-2-hexanone |

| 2 | Oxygen insertion | Baeyer-Villiger Monooxygenase | Ester derivative |

| 3 | Ester hydrolysis | Esterase | Alcohol and Carboxylic Acid |

| 4 | Further breakdown | Various (e.g., β-oxidation) | Central metabolites |

Derivatives and Analogs of 4 Methyl 2 Hexanol: Synthesis and Research Applications

Synthesis of Functionalized Derivatives from 4-Methyl-2-hexanol Precursors

As a secondary alcohol, this compound readily undergoes several characteristic reactions, allowing for the synthesis of various functionalized derivatives. These transformations are fundamental in expanding its utility as a synthetic intermediate.

One significant reaction is dehydration , which converts the alcohol into an alkene. Acid-catalyzed dehydration of this compound, typically employing strong acids like sulfuric acid or phosphoric acid under heating, yields 4-methyl-2-hexene (B1599368) . This resulting alkene is a versatile starting material for further organic synthesis, including the creation of more complex molecules and the study of enzyme-catalyzed reactions involving alkene functionalities .

Another key transformation is oxidation . The secondary alcohol group in this compound can be oxidized to a ketone, producing 4-methyl-2-hexanone (B86756) . This ketone itself can serve as an intermediate in various synthetic pathways and has been identified in natural products, suggesting potential biological roles .

Furthermore, this compound can undergo esterification by reacting with carboxylic acids. This process yields esters, which find applications in the fragrance and flavor industries .

Table 1: Functionalized Derivatives Synthesized from this compound

| Reaction Type | Product | Key Reaction Conditions | Primary Research/Industrial Application |

| Dehydration | 4-Methyl-2-hexene | Acid-catalyzed (e.g., H₂SO₄, H₃PO₄), heat | Starting material for complex organic synthesis; study of enzyme-catalyzed alkene reactions . |

| Oxidation | 4-Methyl-2-hexanone | Oxidizing agents (general for secondary alcohols) | Synthetic intermediate; solvent; identified in natural products . |

| Esterification | Esters of this compound | Reaction with carboxylic acids | Fragrances and flavorings . |

Investigation of Structural Analogs and Their Academic Relevance

Structural analogs of this compound are compounds that share similar structural features, such as branching patterns or the presence of a secondary alcohol group, but differ in chain length, position of substituents, or stereochemistry. The study of these analogs provides valuable insights into structure-activity relationships and broadens the scope of applications for branched alcohols.

A notable structural analog is 4-methyl-2-pentanol , also known as methyl isobutyl carbinol (MIBC). This C6 alcohol shares the branched secondary alcohol motif with this compound but on a shorter carbon chain wikipedia.org. MIBC is widely utilized as a frother in mineral flotation, a solvent in various industrial processes, and a component in lubricant oil additives and brake fluids wikipedia.org. Its diverse applications highlight the importance of branched alcohols in industrial chemistry.

Other isomers of hexanol and related branched alcohols are also subjects of academic interest. For instance, 2-hexanol (n-hexan-2-ol) serves as a reference compound and a model for studying the physical and chemical properties of secondary alcohols thegoodscentscompany.com. Investigations into these related compounds contribute to a deeper understanding of how subtle changes in molecular structure influence reactivity, physical properties, and biological interactions.

Table 2: Structural Analogs of this compound

| Analog Name | Key Structural Feature(s) | Primary Academic/Industrial Relevance |

| 4-Methyl-2-pentanol (MIBC) | C6 branched secondary alcohol; methyl at C4, hydroxyl at C2 wikipedia.org | Frother in mineral flotation; solvent; lubricant oil additive production; brake fluid component wikipedia.org. |

| 2-Hexanol | C6 linear secondary alcohol; hydroxyl at C2 thegoodscentscompany.com | Model compound for alcohol studies; solvent; fragrance ingredient; reference for physical/chemical properties thegoodscentscompany.com. |

Research Applications as Building Blocks for Complex Organic Molecules

The presence of two chiral centers in this compound makes it a valuable chiral building block for the stereoselective synthesis of complex organic molecules. The ability to control stereochemistry is paramount in the synthesis of pharmaceuticals, agrochemicals, and natural products, where specific enantiomers or diastereomers often dictate biological activity.

This compound and its derivatives have been employed in the synthesis of biologically active molecules , including pheromones . Pheromones, which are crucial for insect communication, often possess specific stereochemical configurations that are essential for their biological function. Utilizing this compound as a chiral precursor allows for the precise construction of these stereochemically defined molecules .

In the broader field of pharmaceutical and agrochemical development , compounds like this compound serve as versatile intermediates. Companies specializing in custom synthesis offer services for the pharmaceutical industry, leveraging such building blocks for the creation of novel drug candidates and agrochemical agents thegoodscentscompany.com. The reactivity of the hydroxyl group and the carbon backbone allows for diverse functionalization, enabling the assembly of intricate molecular scaffolds required for therapeutic or crop protection applications. The stereochemical complexity of this compound, with its four stereoisomers, presents opportunities for asymmetric synthesis, where specific enantiomers can be selectively incorporated into target molecules .

Future Research Directions and Unexplored Avenues for 4 Methyl 2 Hexanol

Advanced Catalytic Systems for Sustainable Synthesis of 4-Methyl-2-hexanol

The imperative for environmentally benign chemical manufacturing necessitates a shift towards sustainable synthesis routes for this compound. Current production methods often rely on traditional chemical processes that may involve harsh conditions and generate significant waste. Future research will focus on the development of advanced catalytic systems that align with the principles of green chemistry.

Key research avenues include the design of highly selective and reusable heterogeneous catalysts. These catalysts could be based on supported metal nanoparticles or mixed metal oxides, offering high activity and stability under mild reaction conditions. Another promising area is the exploration of biocatalysis, utilizing enzymes or whole-cell systems for the synthesis of this compound. Biocatalytic processes offer the potential for high enantioselectivity, operating under ambient temperatures and pressures in aqueous media, thereby significantly reducing the environmental footprint.

Furthermore, the utilization of renewable feedstocks is a critical component of sustainable synthesis. Research into converting biomass-derived platform molecules into this compound through innovative catalytic pathways will be a major focus. This approach not only reduces reliance on fossil fuels but also contributes to a circular economy. The development of integrated catalytic systems that combine multiple reaction steps into a single, continuous process will also be crucial for improving efficiency and reducing waste.

| Research Focus Area | Catalyst Type | Potential Advantages |

| Heterogeneous Catalysis | Supported metal nanoparticles, mixed metal oxides | High selectivity, reusability, stability, mild reaction conditions |

| Biocatalysis | Enzymes, whole-cell systems | High enantioselectivity, ambient conditions, aqueous media |

| Renewable Feedstocks | Biomass-derived platform molecules | Reduced fossil fuel reliance, circular economy |

| Integrated Catalysis | Multi-functional catalysts | Process intensification, waste reduction, improved efficiency |

Deeper Mechanistic Understanding of Complex Reactions Involving this compound

A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing processes and discovering new transformations. While the oxidation of secondary alcohols like this compound to ketones is a well-known reaction, a deeper mechanistic insight into more complex reactions remains an area for future exploration. chegg.com

Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of reaction pathways. For instance, in-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with kinetic studies, can provide real-time information on the formation of intermediates and transition states. Isotope labeling studies can also be invaluable in tracing the fate of atoms throughout a reaction.